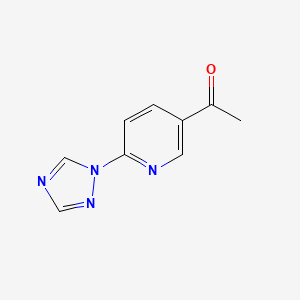

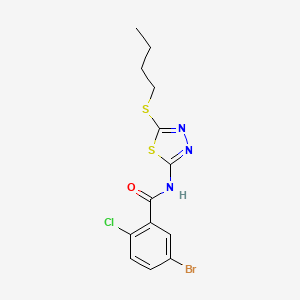

1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone

カタログ番号 B2668188

CAS番号:

1095275-21-0

分子量: 188.19

InChIキー: AAPAFUQJDLYDQO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

The compound “1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities and are used in the design and development of more selective and potent anticancer molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone”, involves a series of chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone” and its derivatives are established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone” are complex and involve multiple steps .科学的研究の応用

- Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values below 12 μM .

- Aromatase inhibitors are crucial in breast cancer treatment, making this finding significant for drug development .

- Investigating the potential of 1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone as an imidazole scaffold could lead to new drug candidates .

Anticancer Activity

Aromatase Inhibition

Imidazole Derivatives

Energetic Materials

Biological Evaluation

Cytotoxicity Screening

特性

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-2-3-9(11-4-8)13-6-10-5-12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPAFUQJDLYDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone | |

Synthesis routes and methods

Procedure details

622 mg (corresponding to 9.00 mmol) of 1H-1,2,4-triazole was dissolved in 10 mL of dimethylformamide. Then, 600 mg (corresponding to 3.00 mmol) of 5-acetyl-2-bromopyridine and 1.24 g (corresponding to 9.00 mmol) of potassium carbonate were added thereto. The resulting solution was heated at 100° C. for 3 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, supplemented with a saturated ammonium chloride aqueous solution and water, and extracted 3 times with dichloromethane. The combined dichloromethane layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (elution solvent: dichloromethane/ethyl acetate=4/1), to obtain 480 mg (corresponding to 2.55 mmol) of 5-acetyl-2-(1H-1,2,4-triazole-1-yl)pyridine (FIG. 4, step 1).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2668106.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2668107.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2668110.png)

![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2668121.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)